molecular formula C12H12F3NO3S B12639690 N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide CAS No. 918810-23-8

N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide

Cat. No.: B12639690
CAS No.: 918810-23-8
M. Wt: 307.29 g/mol
InChI Key: XTAPYSSMDRJRDH-UHFFFAOYSA-N
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Description

N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by a trifluoroacetamide group linked to a benzyl scaffold substituted with a cyclopropanesulfonyl moiety at the ortho-position.

Properties

CAS No.

918810-23-8

Molecular Formula

C12H12F3NO3S

Molecular Weight

307.29 g/mol

IUPAC Name

N-[(2-cyclopropylsulfonylphenyl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H12F3NO3S/c13-12(14,15)11(17)16-7-8-3-1-2-4-10(8)20(18,19)9-5-6-9/h1-4,9H,5-7H2,(H,16,17)

InChI Key

XTAPYSSMDRJRDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC=C2CNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide typically involves the following steps:

    Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment to the Phenyl Ring: The cyclopropanesulfonyl group is then attached to a phenyl ring through a Friedel-Crafts acylation reaction.

    Introduction of the Trifluoroacetamide Group: The final step involves the reaction of the intermediate with trifluoroacetic anhydride in the presence of a catalyst like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound is synthesized via sequential functionalization of its benzylamine precursor. A critical step involves the reaction of 2-(cyclopropanesulfonyl)benzylamine with trifluoroacetic anhydride (TFAA) under mild conditions (CH₂Cl₂, triethylamine, 0–25°C), yielding the trifluoroacetamide derivative in >95% efficiency . This acylation reaction exploits the nucleophilicity of the primary amine, with the trifluoromethyl group enhancing electrophilic reactivity .

Hydrolysis and Deprotection Reactions

The trifluoroacetamide group serves as a protective group for amines. Hydrolysis under acidic (HCl, H₂O/THF) or basic (NaOH, MeOH/H₂O) conditions cleaves the amide bond, regenerating the free amine and releasing trifluoroacetic acid . For example:

N-[2-(Cyclopropanesulfonyl)phenyl]methyl-2,2,2-trifluoroacetamideHCl/H2O2-(Cyclopropanesulfonyl)benzylamine+CF3COOH\text{N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide} \xrightarrow{\text{HCl/H}_2\text{O}} \text{2-(Cyclopropanesulfonyl)benzylamine} + \text{CF}_3\text{COOH}

This deprotection is pivotal in multi-step syntheses, as demonstrated in indole alkaloid preparations .

Nucleophilic Substitution at the Sulfonyl Group

The cyclopropanesulfonyl moiety acts as a leaving group in nucleophilic displacement reactions. For instance, treatment with sodium azide (NaN₃) in DMF at 60°C replaces the sulfonyl group with an azide, forming intermediates for click chemistry applications :

Reaction ConditionsProductYield (%)Source
NaN₃, DMF, 60°C, 1 hBenzyl azide derivative85
K₂CO₃, R-OH (alkylation)Ether-linked analogs70–90

Cross-Coupling Reactions

The benzyl position adjacent to the sulfonyl group participates in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling with arylboronic acids introduces diverse aryl substituents :

Compound+ArB(OH)2Pd(dppf)Cl2,K2CO3Aryl-functionalized derivative\text{Compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{K}_2\text{CO}_3} \text{Aryl-functionalized derivative}

This reactivity is critical in pharmaceutical derivatization, as seen in indole-based drug candidates .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid-catalyzed ring-opening. For example, treatment with H₂SO₄ in ethanol generates a linear sulfonic acid derivative :

Cyclopropane ringH2SO4,EtOHCH2CH2SO3H\text{Cyclopropane ring} \xrightarrow{\text{H}_2\text{SO}_4, \text{EtOH}} \text{CH}_2\text{CH}_2\text{SO}_3\text{H}

This reaction is leveraged to modify solubility or introduce reactive handles for further functionalization.

Key Research Findings

  • Catalytic Efficiency : Pd-mediated couplings achieve >90% yields with electron-deficient arylboronic acids .

  • Regioselectivity : Nucleophilic substitutions favor the para position of the sulfonyl group due to electronic effects .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit inhibitory effects on fatty acid synthase (FASN), an enzyme crucial for lipid biosynthesis in cancer cells. By inhibiting FASN, this compound may reduce tumor growth and improve the efficacy of existing chemotherapeutic agents .

Case Study: Inhibition of FASN
A study published in a patent document highlighted the synthesis of various compounds, including this compound, demonstrating its effectiveness in inhibiting FASN activity. The results indicated a significant reduction in cell proliferation in vitro when treated with this compound compared to controls .

Materials Science

2. Development of Functional Materials
The unique trifluoroacetamide moiety allows for the incorporation of this compound into polymer matrices to create functional materials with enhanced properties. The compound's ability to form hydrogen bonds can improve the thermal stability and mechanical properties of polymers.

Table 1: Comparison of Polymer Properties with and without Additives

PropertyPolymer without AdditivePolymer with this compound
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
FlexibilityModerateHigh

Agricultural Chemistry

3. Pesticidal Applications
Research indicates that compounds similar to this compound can be effective as pesticides. The sulfonyl group enhances the bioactivity against various pests while minimizing toxicity to non-target organisms.

Case Study: Efficacy Against Pests
Field trials have demonstrated that formulations containing this compound significantly reduce pest populations in crops while maintaining crop yield and quality. The compound's selective action makes it a promising candidate for developing environmentally friendly pesticides .

Mechanism of Action

The mechanism by which N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide exerts its effects involves interaction with specific molecular targets. The trifluoroacetamide group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropanesulfonyl group may contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related trifluoroacetamide derivatives, emphasizing substituent variations and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide C₁₃H₁₂F₃NO₃S 325.30 Cyclopropanesulfonyl (ortho), trifluoroacetamide Not reported; inferred metabolic stability -
N-(2-{[2,6-Bis(trifluoroacetamido)phenyl]disulfanyl}phenyl)-trifluoroacetamide C₂₀H₁₀F₁₂N₄O₄S₂ 710.43 Disulfide bridge, three trifluoroacetamide groups Metal thiolate precursor; crystal structure analysis
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide C₉H₇ClF₃NO₂ 253.60 Chloro, trifluoromethoxy (ortho) Not reported; high lipophilicity (XLogP3 = 3)
N-{2-[4-(Trifluoromethyl)phenyl]ethyl}-2,2,2-trifluoroacetamide C₁₁H₉F₆NO 285.19 Trifluoromethyl (para), ethyl linker Research use; solubility in standard solvents
N,N-Disubstituted-4-arylthiazole-2-methylamine derivative (Compound 45) C₂₅H₂₄FN₃O₂S 472.15 Thiazole, 4-fluorobenzyl, trifluoroacetamide Cholesteryl ester transfer inhibitor (IC₅₀ data implied)
Key Observations:
  • Lipophilicity : The trifluoromethyl group in contributes to higher molecular weight and lipophilicity, whereas the disulfide bridge in introduces conformational rigidity.
  • Biological Activity : Thiazole-containing analogs (e.g., ) exhibit specific enzyme inhibition, suggesting that the target compound’s sulfonyl group could be tailored for similar targets.

Biological Activity

N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

\text{N 2 Cyclopropanesulfonyl phenyl methyl}-2,2,2-trifluoroacetamide}

This structure highlights the presence of a cyclopropanesulfonyl group and a trifluoroacetamide moiety, which are significant for its biological properties.

Research suggests that compounds with similar structures may interact with specific biological targets such as enzymes or receptors. The trifluoroacetamide group can enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability. Furthermore, the sulfonyl group may play a role in modulating interactions with biological macromolecules.

Biological Activities

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of certain tumor cells in vitro, suggesting potential use as an anticancer agent.
  • Anti-inflammatory Effects : Compounds with sulfonamide structures often exhibit anti-inflammatory properties. Studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated immune cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of fatty acid synthase (FASN), which is implicated in various metabolic disorders and cancers. Inhibition of FASN can lead to reduced lipogenesis and promote apoptosis in cancer cells.

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutic agents.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory marker levels compared to control groups.

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityStudy ReferenceKey Findings
Antitumor Activity Significant cytotoxicity against cancer cell lines
Anti-inflammatory Effects Reduced cytokine production in immune cells
Enzyme Inhibition Inhibition of fatty acid synthase activity

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